molecular formula C19H19N3O4 B7717926 N-(4-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(4-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7717926
M. Wt: 353.4 g/mol
InChI Key: HEVLBGHRNRLUFF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of oxadiazole derivatives, which have been explored for their diverse pharmacological properties.

Mechanism of Action

The precise mechanism of action of N-(4-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the levels of various neurotransmitters and inflammatory mediators in the brain. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. It also modulates the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in the regulation of neuronal activity.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in animal models. The compound has also been shown to increase the levels of antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which play a key role in protecting against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments include its potent pharmacological activity, high purity, and good solubility in common solvents. However, the compound has some limitations in terms of its stability and shelf-life, which can affect its use in long-term studies.

Future Directions

There are several future directions for the research on N-(4-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of the compound's potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease and epilepsy. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and its effects on various neurotransmitter systems and inflammatory pathways.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-methoxyphenylhydrazine with ethyl 4-(4-methoxyphenyl)-2-oxobutanoate to form 4-methoxyphenyl-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 4-methoxyphenylpropanoic acid in the presence of acetic anhydride to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its pharmacological properties. It has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities in animal models. The compound has also been explored for its potential as a neuroprotective agent and in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-15-7-3-13(4-8-15)19-21-18(26-22-19)12-11-17(23)20-14-5-9-16(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVLBGHRNRLUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

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